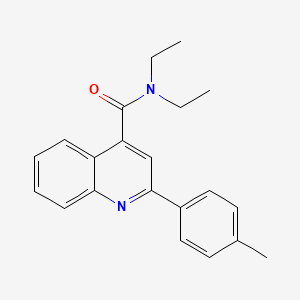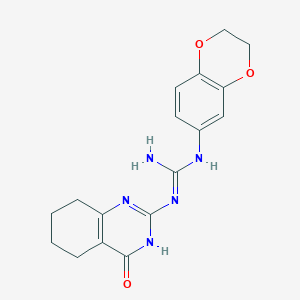
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide
描述
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as DEET, is a commonly used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most widely used insect repellents in the world. DEET is known for its effectiveness in preventing insect bites and the spread of insect-borne diseases such as malaria, dengue fever, and Zika virus. In
作用机制
The exact mechanism of action of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by interfering with the olfactory receptors of insects. N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is thought to mask the scent of carbon dioxide and lactic acid, which are both attractive to insects. This makes it difficult for insects to locate their hosts and thus reduces the likelihood of insect bites.
Biochemical and Physiological Effects:
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to have minimal toxicity and is generally considered safe for human use. It is metabolized in the liver and excreted in the urine. Studies have shown that N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide does not cause significant adverse effects on the central nervous system, cardiovascular system, or respiratory system. However, some studies have suggested that N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide may have an effect on the skin, causing irritation or allergic reactions in some individuals.
实验室实验的优点和局限性
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide is a widely used insect repellent and has been extensively studied for its effectiveness and safety. It is readily available and relatively inexpensive, making it a convenient choice for lab experiments. However, N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide may have variable effects depending on the species of insect being studied, and its effectiveness may be reduced over time due to insect resistance.
未来方向
There are several areas of future research that could be explored regarding N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide. One area of interest is the development of new insect repellents that are more effective and have fewer adverse effects. Another area of interest is the study of the mechanism of action of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide and the development of new insecticides that target the olfactory receptors of insects. Additionally, there is a need for further research on the long-term effects of N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide exposure on human health and the environment.
科学研究应用
N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its insect-repelling properties and its safety for human use. It has been used in various scientific research applications such as entomology, epidemiology, and toxicology. N,N-diethyl-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to be effective in repelling a wide range of insects, including mosquitoes, ticks, and flies. It has also been shown to be effective against insect-borne diseases such as malaria, dengue fever, and Zika virus.
属性
IUPAC Name |
N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-4-23(5-2)21(24)18-14-20(16-12-10-15(3)11-13-16)22-19-9-7-6-8-17(18)19/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWNIBKHXKWOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70980360 | |
| Record name | N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70980360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
CAS RN |
6379-56-2 | |
| Record name | N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70980360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*)-4-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6119944.png)
![ethyl (3,5-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119953.png)
![N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
![ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6119966.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119971.png)

![3-{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6119981.png)
![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
![2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)

![5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6120014.png)
![3-cyclobutyl-5-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6120022.png)

![N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)